5'-(2-METHOXYPHENYL)-8-NITRO-2,4,4A,6-TETRAHYDRO-1H-SPIRO[[1,4]OXAZINO[4,3-A]QUINOLINE-5,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Overview
Description
1’-(2-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1’-(2-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the oxazine ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can result in the formation of amine derivatives.
Scientific Research Applications
1’-(2-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, which could have implications for drug development. In medicine, its unique structure makes it a candidate for the development of new therapeutic agents. Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. The pathways involved in its mechanism of action may include the inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1’-(2-methoxyphenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione stands out due to its unique spiro structure. Similar compounds include other spiroquinoline derivatives and oxazine-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the quinoline and oxazine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7/c1-32-17-5-3-2-4-16(17)25-20(28)22(19(27)23-21(25)29)11-13-10-14(26(30)31)6-7-15(13)24-8-9-33-12-18(22)24/h2-7,10,18H,8-9,11-12H2,1H3,(H,23,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJHALXEYKVZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3COCC5)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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